molecular formula C13H20N4O2 B2991506 (R)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1289585-45-0

(R)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

カタログ番号: B2991506
CAS番号: 1289585-45-0
分子量: 264.329
InChIキー: ACTDYKTUOFPSCD-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a pyrimidin-2-ylamino group, a pyrrolidine ring, and a tert-butyl ester group . Pyrimidin-2-ylamino is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrrolidine is a cyclic amine whose five-membered ring contains four carbon atoms and one nitrogen atom . The tert-butyl ester group is a common protecting group in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidin-2-ylamino group, the pyrrolidine ring, and the tert-butyl ester group . The exact structure would depend on the specific locations and orientations of these groups within the molecule.


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations . It’s also relevant in biosynthetic and biodegradation pathways .

科学的研究の応用

Preclinical Pharmacology and Pharmacokinetics

Studies have explored the pharmacodynamic and pharmacokinetic properties of related compounds to understand their biological effects and potential therapeutic applications. For example, a study on CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, highlighted its development for treating major depressive disorder based on receptor occupancy to guide dose selection in clinical trials. The study demonstrated the compound's efficacy and provided insights into its safety profile and pharmacokinetics, indicating the potential for clinical relevance (R. Garner et al., 2015).

Metabolic Activation and Detoxification

Research into the metabolic activation and detoxification of specific compounds is crucial for understanding their safety and efficacy. For instance, a study on the tobacco-specific carcinogen 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in smokers revealed significant metabolic activation pathways, suggesting variability in cancer risk among smokers based on biomarkers of metabolic activation and detoxification (I. Stepanov et al., 2008).

Diagnostic and Therapeutic Applications

The development and application of diagnostic tools and therapeutic agents are key areas of research. A study on 18F-DCFPyL, a prostate-specific membrane antigen-targeting radiotracer, assessed its safety, sensitivity, and impact on patient management in the context of biochemical recurrence of prostate cancer. This research supports the utility of such compounds in improving diagnostic accuracy and influencing treatment decisions (Étienne Rousseau et al., 2019).

Environmental and Health Impact Studies

Investigations into the environmental and health impacts of chemical compounds contribute to our understanding of their broader implications. For example, a study on the exposure of Japanese children to pyrethroid metabolites highlighted the widespread and seasonally specific exposure to these chemicals, underscoring the importance of monitoring and mitigating potential health risks (J. Ueyama et al., 2022).

将来の方向性

The future directions for this compound would depend on its intended use and effectiveness. Compounds containing pyrimidine rings are often used in medicinal chemistry due to their wide range of biological activities , so it’s possible that this compound could have potential applications in this field.

特性

IUPAC Name

tert-butyl (3R)-3-(pyrimidin-2-ylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-5-10(9-17)16-11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,14,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTDYKTUOFPSCD-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。